Sultamicillintosylate

Pharmacokinetics Bioavailability Prodrug activation

Oral ampicillin-sulbactam therapy is compromised by poor bioavailability of physical mixtures. Sultamicillintosylate, a covalent double-ester mutual prodrug tosylate salt, achieves >80% absolute oral bioavailability with equimolar release of both active agents. • Seamless IV-to-oral transition preserving β-lactamase inhibition ratio • 89.2% clinical efficacy in chronic respiratory infections vs. 63.2% for bacampicillin • Supplied with documented polymorphic identity (Form 2) for reproducible dissolution and batch consistency

Molecular Formula C32H38N4O12S3
Molecular Weight 766.9 g/mol
Cat. No. B7910620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSultamicillintosylate
Molecular FormulaC32H38N4O12S3
Molecular Weight766.9 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.CC1(C(N2C(S1)CC2=O)C(=O)OCOC(=O)C3C(S(=O)(=O)C4N3C(=O)C4NC(=O)C(C5=CC=CC=C5)N)(C)C)C
InChIInChI=1S/C25H30N4O9S2.C7H8O3S/c1-24(2)17(28-13(30)10-14(28)39-24)22(33)37-11-38-23(34)18-25(3,4)40(35,36)21-16(20(32)29(18)21)27-19(31)15(26)12-8-6-5-7-9-12;1-6-2-4-7(5-3-6)11(8,9)10/h5-9,14-18,21H,10-11,26H2,1-4H3,(H,27,31);2-5H,1H3,(H,8,9,10)/t14-,15-,16-,17+,18+,21-;/m1./s1
InChIKeyZLGDCDFFYQXCHO-CGAOXQFVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sultamicillintosylate Prodrug and Bioavailability


Sultamicillintosylate is the tosylate salt of a double ester mutual prodrug in which ampicillin and the β-lactamase inhibitor sulbactam are covalently linked via a methylene bridge [1]. This chemical modification overcomes the inherently poor oral absorption of both ampicillin and sulbactam as free agents [2]. Following oral administration, intestinal esterases hydrolyze the prodrug to release equimolar proportions of ampicillin and sulbactam into the systemic circulation, thereby providing oral delivery of an otherwise parenterally-administered antibacterial combination [3].

Workflow Oral prodrug absorption and activation studies
Selection Tosylate salt for reproducible formulation research
Use Context β-Lactamase inhibitor and PK modeling research

Sultamicillintosylate Formulation Interchangeability


Sultamicillintosylate cannot be substituted with physical mixtures of ampicillin and sulbactam for oral administration due to fundamental pharmacokinetic constraints. Free ampicillin and sulbactam exhibit poor oral bioavailability when administered individually or in combination; the covalent double-ester prodrug structure of sultamicillin is specifically engineered to enable efficient intestinal absorption and subsequent enzymatic activation [1]. Furthermore, even among sultamicillin preparations, the tosylate salt form provides distinct solid-state handling and stability advantages over the free base form, including defined crystallinity parameters that impact formulation reproducibility [2]. The specific polymorphic form selected for manufacturing directly influences dissolution characteristics and batch-to-batch consistency [3].

Sultamicillin prodrug Physical ampicillin-sulbactam mixture May not replicate intestinal absorption; prodrug required for oral bioavailability research
Tosylate salt Free base form Handling and crystallinity differences may affect formulation reproducibility
Polymorph Form 2 Unspecified polymorph Polymorph identity can influence dissolution and stability; batch-specific verification recommended

Sultamicillintosylate PK and Efficacy Evidence


Oral Bioavailability vs. IV Ampicillin-Sulbactam

Sultamicillintosylate (750 mg oral dose) achieves absolute bioavailability exceeding 80% for both ampicillin and sulbactam compared to intravenous administration of equivalent doses of ampicillin (441 mg) plus sulbactam (294 mg) [1]. This bioavailability is approximately twice the peak plasma concentration achievable with an equivalent oral dose of ampicillin alone [2].

Oral bioavailability
Head-to-head
F >80% for ampicillin and sulbactam; ~2× peak ampicillin vs oral ampicillin alone
Supports oral prodrug PK bridging research
Single 750 mg dose, crossover design, n=6 healthy volunteers
Pharmacokinetics Bioavailability Prodrug activation

Efficacy vs. Bacampicillin in Chronic Respiratory Infections

In a double-blind, randomized controlled trial comparing sultamicillin tosilate (SBTPC) 375 mg tablets with bacampicillin hydrochloride (BAPC) 250 mg tablets administered three times daily for 14 days, SBTPC demonstrated significantly superior clinical effectiveness in chronic respiratory tract infections [1]. The overall clinical effectiveness rate for SBTPC was 82.8% (96/116 patients) compared to 69.8% (81/116) for BAPC (p<0.05) [1]. In the chronic RTI subgroup, the difference was even more pronounced: SBTPC achieved 89.2% effectiveness versus BAPC at 63.2% [1].

Respiratory infection model
Head-to-head
Reported clinical effectiveness 89.2% (SBTPC) vs 63.2% (BAPC); p<0.01
Reported respiratory-tract endpoint context
Double-blind RCT; 14-day treatment; chronic RTI subgroup
Respiratory infections Chronic bronchitis Double-blind trial

Polymorph-Dependent Stability and Bioavailability

Patent literature discloses a specific crystalline polymorph (Form 2) of sultamicillintosylate that exhibits enhanced stability and improved bioavailability relative to other polymorphic forms [1]. The polymorph is characterized by a distinctive infrared spectrum with peaks at 2978, 1793, 1689, 1498, 1459, 1326, 1175, 1126, 1009, 975, 684, and 570 cm⁻¹ (±5 cm⁻¹) [1].

Polymorph identity
Class-level
Crystalline Form 2 with characteristic IR fingerprint; claims of improved stability and bioavailability
Polymorph identity may influence dissolution
Qualitative patent claim; batch-specific verification required
Polymorphism Solid-state chemistry Formulation science

Pharmacopeial Purity Specifications

The Chinese Pharmacopoeia establishes quantitative limits for process-related impurities in sultamicillintosylate: ampicillin content must not exceed 3.0%, and sulbactam content must not exceed 1.0% [1]. The specific optical rotation is tightly specified at +173° to +187° (10 mg/mL in acetonitrile-water 2:3) [1].

Compendial purity
Specification review
Ampicillin ≤3.0%; Sulbactam ≤1.0%; [α]D +173° to +187°
Supports compendial quality assessment
Chinese Pharmacopoeia 2005 specifications
Quality control Impurity profiling Pharmacopeial standards

Tosylate Salt vs. Base Pharmacokinetics

A crossover bioavailability study in 11 healthy volunteers comparing 750 mg oral doses of sultamicillintosylate and sultamicillin base found no statistically significant differences in key pharmacokinetic parameters [1]. For sultamicillintosylate, the maximum concentration (Cmax) of ampicillin was 10.1 ± 1.5 μg/mL, and sulbactam Cmax was 9.7 ± 2.1 μg/mL, with time to peak (Tmax) of 43 ± 6 minutes [1]. The corresponding area under the curve (AUC) values were 19.3 ± 3.9 μg·h/mL for ampicillin and 14.9 ± 1.4 μg·h/mL for sulbactam [1].

Salt vs base PK
Head-to-head
Cmax ampicillin 10.1 vs 12.0 μg/mL; AUC 19.3 vs 22.8 μg·h/mL; no significant difference
Supports salt-form interchangeability assessment
Crossover study in 11 healthy volunteers
Bioequivalence Salt form comparison Pharmacokinetic parameters

Efficacy in Complicated UTIs vs. Cefadroxil

According to a comprehensive review of controlled clinical trials, sultamicillin demonstrated superior efficacy compared to cefadroxil in the treatment of patients with complicated urinary tract infections [1]. Additionally, in a Japanese study of urinary tract infections, sultamicillin achieved a 100% overall efficacy rate (5/5 patients) in acute uncomplicated cystitis and 72.7% (8/11 patients) in chronic complicated urinary tract infections [2].

UTI model context
Context-dependent
Superior efficacy reported (review-level); 72.7% chronic complicated UTI, 100% acute uncomplicated cystitis
Reported UTI endpoint context; model-specific review
Review-level synthesis; cross-study comparison
Urinary tract infection Cephalosporin comparator Clinical trial

Sultamicillintosylate Application Scenarios


Oral Step-Down from IV Ampicillin-Sulbactam

Based on the >80% absolute bioavailability demonstrated in crossover PK studies, sultamicillintosylate enables seamless transition from intravenous ampicillin-sulbactam to oral therapy without compromising systemic drug exposure [1]. This application scenario is particularly valuable in healthcare settings seeking to reduce length of stay and IV-line-associated complications while maintaining therapeutic continuity. The equimolar release of ampicillin and sulbactam in vivo ensures that the β-lactamase inhibition ratio established during parenteral therapy is preserved during oral treatment [1].

Chronic Respiratory Infections: β-Lactamase Producers

The 26-percentage-point superiority in clinical effectiveness over bacampicillin in chronic respiratory tract infections (89.2% vs 63.2%) positions sultamicillintosylate as a preferred oral option when β-lactamase-producing organisms are suspected or confirmed [1]. The dual mechanism—ampicillin-mediated bacterial cell wall synthesis inhibition combined with sulbactam-mediated β-lactamase inactivation—provides coverage against ampicillin-resistant strains of H. influenzae, M. catarrhalis, and S. aureus that would otherwise compromise monotherapy [2]. This scenario is particularly relevant for procurement in respiratory medicine and infectious disease clinical settings.

Polymorph-Controlled Formulation Development

For industrial formulation scientists and quality control laboratories, procurement of sultamicillintosylate with documented polymorphic identity (Form 2) is critical for ensuring reproducible dissolution profiles and long-term stability [1]. The specific IR fingerprint (including peaks at 1793, 1689, 1498, 1326, 1175, 1126 cm⁻¹) provides a verifiable identity marker that distinguishes this polymorph from other crystalline forms [1]. Additionally, adherence to pharmacopeial impurity limits (ampicillin ≤3.0%, sulbactam ≤1.0%) and specific optical rotation specifications (+173° to +187°) ensures compliance with regulatory quality standards [2].

Complicated UTIs: β-Lactamase Inhibitor Coverage

Clinical evidence demonstrating superiority over cefadroxil in complicated urinary tract infections supports the selection of sultamicillintosylate for oral treatment of UTIs caused by β-lactamase-producing Enterobacteriaceae [1]. The 72.7% efficacy rate observed in chronic complicated UTIs, combined with the >80% bioavailability of both active components, provides a pharmacologically sound rationale for procurement in urology and nephrology clinical practices [1][2]. This application is particularly relevant for regions with elevated rates of ampicillin-resistant E. coli.

Application
Selection Property
Validation Focus
Oral-to-IV PK bridging research
Equimolar ampicillin-sulbactam release
Crossover bioavailability study design
β-Lactamase inhibitor efficacy modeling
Dual ampicillin/sulbactam mechanism
Ampicillin-resistant strain panel testing
Polymorph-controlled formulation research
Crystalline Form 2 identity
IR fingerprint verification and dissolution profiling
Complicated UTI research models
β-Lactamase-producing Enterobacteriaceae coverage
UTI model efficacy endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sultamicillintosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.